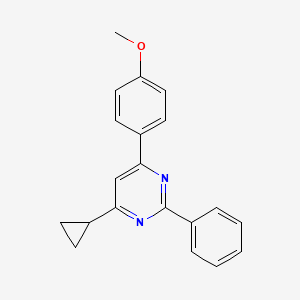
3-Amino-9-methyl-8-decen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-9-methyl-8-decen-1-ol (3-AM8D) is an important organic compound that has been the subject of much scientific research in recent years. It is a versatile compound that has a wide range of applications in both laboratory experiments and scientific research.
Mecanismo De Acción
The mechanism of action of 3-Amino-9-methyl-8-decen-1-ol is not fully understood, however, it is believed to act as a substrate for a variety of enzymes and other proteins. It is thought to be a good model compound for studying the mechanism of action of enzymes and other proteins, as it is structurally similar to many natural substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-9-methyl-8-decen-1-ol are not well understood. However, it has been shown to have an inhibitory effect on the activity of some enzymes, including cytochrome P450 enzymes, as well as some protein kinases. Additionally, 3-Amino-9-methyl-8-decen-1-ol has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-9-methyl-8-decen-1-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easily synthesized, and it is structurally similar to many natural substrates, making it a good model compound for studying the mechanism of action of enzymes and other proteins. However, 3-Amino-9-methyl-8-decen-1-ol has some limitations for use in laboratory experiments. It is not very stable and is prone to hydrolysis and oxidation, and it has a relatively low solubility in aqueous solutions, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-Amino-9-methyl-8-decen-1-ol. These include further studies of its mechanism of action, its biochemical and physiological effects, and its use as a model compound for studying the mechanism of action of enzymes and other proteins. Additionally, further research could be done to explore the potential of 3-Amino-9-methyl-8-decen-1-ol as a therapeutic agent, as well as its potential as a source of biofuel. Finally, further research could be done to explore the potential of 3-Amino-9-methyl-8-decen-1-ol as a stabilizer for other organic compounds, as well as its potential as a catalyst for organic reactions.
Métodos De Síntesis
3-Amino-9-methyl-8-decen-1-ol can be synthesized from the reaction of an aldehyde with a primary amine in the presence of a base catalyst. The aldehyde is typically a 2-methyl-2-propanal, while the primary amine can be either an aliphatic or aromatic amine. The reaction is typically carried out in an inert atmosphere, such as argon, and the reaction is usually quenched with an acid. The reaction yields 3-Amino-9-methyl-8-decen-1-ol in high yields (up to 95%).
Aplicaciones Científicas De Investigación
3-Amino-9-methyl-8-decen-1-ol has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of enzymes and other proteins. It has also been used to study the effect of different environmental conditions on organic reactions, as well as to study the structure-activity relationships of organic molecules. Additionally, 3-Amino-9-methyl-8-decen-1-ol has been used to study the biotransformation of organic compounds in the environment.
Propiedades
IUPAC Name |
3-amino-9-methyldec-8-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)6-4-3-5-7-11(12)8-9-13/h6,11,13H,3-5,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSGQZOYMAWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCC(CCO)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-9-methyl-8-decen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














